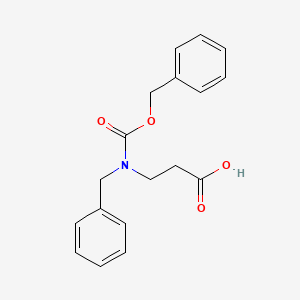

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

Overview

Description

Synthesis Analysis

This compound plays a role in the synthesis of biologically active compounds. It has been used in the preparation of 2-thioxo-l,3thiazan-4-ones, which are intermediates in the synthesis of biologically active compounds. Additionally, it is utilized in the synthesis of various organic compounds, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone.Molecular Structure Analysis

The molecular formula of this compound is C19H21NO4 . The InChI key is UATBFEJJXSCPED-UHFFFAOYSA-N .Chemical Reactions Analysis

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is involved in the direct synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides. This process is significant in the production of compounds used in pharmaceuticals and agrochemicals.Physical And Chemical Properties Analysis

The molecular weight of this compound is 327.37 g/mol . It is a solid compound .Scientific Research Applications

Synthesis of Functional Poly (β-peptoid)s

“N-Benzyl-N-Cbz-beta-alanine” is used in the controllable polymerization of N-substituted β-Alanine N-Thiocarboxyanhydrides for the convenient synthesis of functional Poly (β-peptoid)s . Poly (β-peptoid)s are a class of polypeptide mimics with a polyamide backbone similar to polypeptides but with an extra methylene group and with the proton of nitrogen-hydrogen bond in the backbone substituted by an alkyl group .

Biomimetic Scaffolds

Poly (β-peptoid)s, synthesized using “N-Benzyl-N-Cbz-beta-alanine”, demonstrate promising biological applications in biomimetic scaffolds . These scaffolds can mimic the natural extracellular matrix and provide a conducive environment for cell growth and tissue regeneration .

Antifouling Properties

The compound is used in the synthesis of poly (β-peptoid)s, which have excellent antifouling properties . This makes them useful in various applications where it’s crucial to prevent the accumulation of unwanted substances, such as in medical devices and ship hulls .

Antibacterials

Poly (β-peptoid)s, synthesized using “N-Benzyl-N-Cbz-beta-alanine”, have been found to have antibacterial properties . This opens up potential applications in the development of new antibiotics and antimicrobial coatings .

Biocompatibility and Proteolysis Resistance

Poly (β-peptoid)s have superior biocompatibility and excellent stability against proteolysis . This makes them suitable for various biomedical applications, including drug delivery and tissue engineering .

Pharmaceutical Testing

“N-Benzyl-N-Cbz-beta-alanine” is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for ensuring the accuracy of test results in pharmaceutical research and quality control .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the compound is used in organic synthesis , suggesting it may interact with other molecules to form more complex structures.

Biochemical Pathways

As a compound used in organic synthesis , it’s likely involved in the formation of other complex organic compounds.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

As a compound used in organic synthesis , its primary function may be to serve as a building block in the formation of other complex organic compounds.

Action Environment

It’s known that the compound should be stored in a dry room temperature environment .

properties

IUPAC Name |

3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNBASLLMGVXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573962 | |

| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid | |

CAS RN |

252919-08-7 | |

| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)